molecular formula C13H18F3N3O3S B7144765 N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide

N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide

Cat. No.: B7144765
M. Wt: 353.36 g/mol
InChI Key: IMYWEIFGEUUVDH-UHFFFAOYSA-N
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Description

N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O3S/c1-9-11(7-19(17-9)8-13(14,15)16)12(20)18-23(21,22)10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYWEIFGEUUVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NS(=O)(=O)C2CCCCC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone or carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.

    Disrupting cellular processes: Affecting key cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-cyclohexylsulfonyl-3-methylpyrazole-4-carboxamide: Lacks the trifluoroethyl group, which may result in different biological activities and properties.

    N-cyclohexylsulfonyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    N-cyclohexylsulfonyl-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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